3-Acetyl-6-(benzyloxy)indole
CAS No.:
Cat. No.: VC18364961
Molecular Formula: C17H15NO2
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15NO2 |
|---|---|
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | 1-(6-phenylmethoxy-1H-indol-3-yl)ethanone |
| Standard InChI | InChI=1S/C17H15NO2/c1-12(19)16-10-18-17-9-14(7-8-15(16)17)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3 |
| Standard InChI Key | JSYXSHIAMPUAKV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
The molecular structure of 3-acetyl-6-(benzyloxy)indole features a bicyclic indole core fused to a benzyloxy group at position 6 and an acetyl moiety at position 3. Key physicochemical properties include:
The acetyl group enhances electron-withdrawing effects, influencing reactivity at the 3-position, while the benzyloxy moiety contributes to lipophilicity, impacting membrane permeability .
Synthetic Methodologies
Friedel-Crafts Acylation
A primary route involves Friedel-Crafts acetylation of 6-benzyloxyindole using acetyl chloride or acetic anhydride. Indium trichloride (InCl₃) serves as a catalyst, yielding 3-acetyl-6-(benzyloxy)indole in 65% yield under mild conditions . Alternative catalysts, such as diethylaluminum chloride or tin tetrachloride, have been explored but often result in lower yields or harsher reaction requirements .
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Dissolve 6-benzyloxyindole (10 mmol) in dry dichloromethane.
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Add acetyl chloride (12 mmol) and InCl₃ (0.5 equiv) at 0°C.
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Stir at room temperature for 12 hours.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Mannich Reaction and Fluoride-Mediated Elimination
A multigram-scale synthesis reported by employs a Mannich reaction followed by fluoride-induced elimination:
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Mannich Reaction: 6-Benzyloxyindole reacts with formaldehyde and dimethylamine to form a Mannich base.
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Quaternization: Treatment with methyl iodide yields a quaternary ammonium salt.
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Cyanide Substitution: Reaction with trimethylsilyl cyanide (TMSCN) and tetrabutylammonium fluoride (TBAF) replaces the dimethylamino group with a cyanomethyl moiety.
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Hydrogenolysis: Pd/C-mediated hydrogenolysis removes the benzyl group, yielding 3-acetyl-6-hydroxyindole, which is re-protected as needed .
Biological Activities and Pharmacological Applications
Antiviral Activity
3-Acetyl-6-(benzyloxy)indole derivatives exhibit anti-influenza A virus (IAV) activity. In a study by , the glycosylated analog 1 (3-acetyl-6-O-β-D-glucopyranoside indole) reduced IAV replication in Madin-Darby canine kidney (MDCK) cells by 50% at 10 μM without cytotoxicity (IC₅₀ > 100 μM). The acetyl group enhances binding to viral neuraminidase, while the benzyloxy moiety improves cellular uptake .
Enzyme Inhibition
The compound serves as a precursor in synthesizing cannabinoid receptor ligands. For instance, indol-3-yl tetramethylcyclopropyl ketones derived from 3-acetyl-6-(benzyloxy)indole show high affinity for CB2 receptors (Kᵢ = 12 nM), implicating roles in inflammatory and neuropathic pain management .
Spectroscopic Characterization
NMR Analysis
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¹H NMR (DMSO-d₆): δ 10.91 (s, 1H, NH), 7.52–7.36 (m, 5H, benzyl), 7.19 (d, J = 2.2 Hz, 1H, H-2), 6.96 (d, J = 2.2 Hz, 1H, H-4), 5.12 (s, 2H, OCH₂Ph), 3.99 (s, 2H, CH₂CN) .
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¹³C NMR: δ 164.1 (C=O), 136.9 (C-7a), 128.5–114.2 (aromatic carbons), 50.3 (NCH₂), 29.0 (CH₃) .
Mass Spectrometry
Recent Advances and Applications
Multigram Synthesis for Drug Discovery
A 2024 study optimized the synthesis of 3-acetyl-6-(benzyloxy)indole on a 50-gram scale, achieving 92% yield via a one-pot Mannich-elimination sequence . This advancement supports high-throughput screening campaigns targeting RNA viruses and kinases.
Dimeric Indole Derivatives
Compound 5 (CID 154881559), a dimeric analog, exhibits enhanced antiviral potency (EC₅₀ = 2.3 μM against HCV) due to cooperative binding to viral proteases . The benzyloxy groups facilitate π-π stacking with hydrophobic enzyme pockets .
Challenges and Future Directions
Despite its promise, 3-acetyl-6-(benzyloxy)indole faces challenges:
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Synthetic Complexity: Low yields (<50%) in non-catalytic routes hinder scalability .
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Metabolic Stability: The acetyl group is susceptible to esterase-mediated hydrolysis, limiting oral bioavailability .
Future research should prioritize:
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Catalyst Development: Designing air-stable Lewis acids to improve Friedel-Crafts efficiency.
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Prodrug Strategies: Masking the acetyl group as a tert-butyl carbamate to enhance metabolic stability.
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Target Identification: Proteomic studies to map interactions with PKC isoforms and viral polymerases.
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